molecular formula C21H24N2O5S B2721014 2-(1-(3-(4-(methylsulfonyl)phenyl)propanoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 1795304-08-3

2-(1-(3-(4-(methylsulfonyl)phenyl)propanoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B2721014
M. Wt: 416.49
InChI Key: WQAJEJFMYOMWQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-(3-(4-(methylsulfonyl)phenyl)propanoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C21H24N2O5S and its molecular weight is 416.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

  • Hexahydro-1H-isoindole-1,3(2H)-dione Derivatives Synthesis : A novel synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives has been developed, starting from 3-sulfolene. This method involves the epoxidation of 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione, followed by nucleophilic epoxide opening, leading to various derivatives including amino and triazole forms. This synthesis pathway highlights the chemical flexibility and potential for diverse applications of the core structure related to the compound (Tan et al., 2016).

  • Sulfur-transfer Agents Preparation : The preparation of sulfur-transfer agents, including derivatives related to the 2-(2-cyanoethyl)sulfanyl-1H-isoindole-1,3-(2H)-dione, showcases another application in synthesizing compounds with potential utility in various chemical reactions and processes (Klose et al., 1997).

Structural and Theoretical Studies

  • Photophysical Properties and Dipole Moments : A novel phthalimide derivative containing an isoindole moiety, structurally related to the compound of interest, was synthesized and analyzed for solvatochromic behavior, singlet excited, and ground state dipole moments through various solvent correlation methods. These studies contribute to understanding the electronic properties and chemical behavior of isoindole-based compounds (Akshaya et al., 2016).

  • NMR Spectroscopy Characterization : The detailed structural characterization of isoindoline-1,3-dione derivatives via 1D and 2D NMR spectroscopy, emphasizing the importance of such techniques in confirming the identity and understanding the structural nuances of complex organic molecules (Dioukhane et al., 2021).

properties

IUPAC Name

2-[1-[3-(4-methylsulfonylphenyl)propanoyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-29(27,28)16-9-6-14(7-10-16)8-11-19(24)22-12-15(13-22)23-20(25)17-4-2-3-5-18(17)21(23)26/h2-3,6-7,9-10,15,17-18H,4-5,8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQAJEJFMYOMWQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(3-(4-(methylsulfonyl)phenyl)propanoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

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